molecular formula C7H9O4- B14297486 4-Ethoxy-2-methyl-4-oxobut-2-enoate CAS No. 113459-54-4

4-Ethoxy-2-methyl-4-oxobut-2-enoate

Cat. No.: B14297486
CAS No.: 113459-54-4
M. Wt: 157.14 g/mol
InChI Key: TUKRGKTWRYDDDF-UHFFFAOYSA-M
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Description

4-Ethoxy-2-methyl-4-oxobut-2-enoate is an organic compound belonging to the class of fatty acid esters It is characterized by the presence of an ethoxy group, a methyl group, and a 4-oxobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methyl-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-methyl-4-oxobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-4-oxobut-2-enoic acid: Similar structure but lacks the methyl group.

    4-Methoxy-4-oxobut-2-enoic acid: Contains a methoxy group instead of an ethoxy group.

    Ethyl 4-oxobut-2-enoate: Similar ester but with an ethyl group instead of an ethoxy group.

Uniqueness

4-Ethoxy-2-methyl-4-oxobut-2-enoate is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

113459-54-4

Molecular Formula

C7H9O4-

Molecular Weight

157.14 g/mol

IUPAC Name

4-ethoxy-2-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h4H,3H2,1-2H3,(H,9,10)/p-1

InChI Key

TUKRGKTWRYDDDF-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C=C(C)C(=O)[O-]

Origin of Product

United States

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